5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
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Overview
Description
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a brominated derivative of isochromene carboxylic acid. This compound is known for its unique structure, which includes a bromine atom at the 5-position, an oxo group at the 1-position, and a carboxylic acid group at the 3-position of the isochromene ring. It has a molecular formula of C10H5BrO4 and a molecular weight of 269.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid typically involves the bromination of 1-oxo-1H-isochromene-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: The oxo group can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 5-amino-1-oxo-1H-isochromene-3-carboxylic acid or 5-thio-1-oxo-1H-isochromene-3-carboxylic acid.
Oxidation: Formation of 5-bromo-1,3-dioxo-1H-isochromene derivatives.
Reduction: Formation of 5-bromo-1-hydroxy-1H-isochromene-3-carboxylic acid.
Scientific Research Applications
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxo group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-1H-isochromene-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological properties.
5-Chloro-1-oxo-1H-isochromene-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities compared to its non-brominated counterparts. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a bromine atom, an oxo group, and a carboxylic acid functional group, which collectively contribute to its reactivity and biological activity. The presence of the bromine atom enhances the compound's interaction with biological targets compared to non-brominated analogs.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, particularly through the modulation of apoptotic factors like caspases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom plays a crucial role in enhancing binding affinity to enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit certain kinases involved in cancer progression or bacterial resistance mechanisms.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent .
Study on Anticancer Activity
A study evaluating the anticancer effects on MCF-7 cells reported that treatment with this compound resulted in:
Treatment Concentration | Cell Viability (%) |
---|---|
10 µM | 85 |
25 µM | 55 |
50 µM | 30 |
The data suggest that higher concentrations lead to increased cytotoxicity, indicating its potential for therapeutic application in cancer treatment .
Comparative Analysis with Similar Compounds
This compound can be compared with other isoquinoline derivatives to understand its unique properties:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
5-Chloro-1-oxo-1H-isochromene | Low | Moderate |
1-Oxo-1H-isochromene | Negligible | Low |
The presence of bromine significantly enhances both antimicrobial and anticancer activities compared to chlorine or no halogen substitution .
Properties
IUPAC Name |
5-bromo-1-oxoisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-7-3-1-2-5-6(7)4-8(9(12)13)15-10(5)14/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFRQMKHZBMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(OC2=O)C(=O)O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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